N-(naphthalen-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-naphthalen-1-yl-2-(1-propylindol-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2OS/c1-2-14-25-15-22(19-11-5-6-13-21(19)25)27-16-23(26)24-20-12-7-9-17-8-3-4-10-18(17)20/h3-13,15H,2,14,16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVMAVRGGBBRNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide typically involves the following steps:
Formation of the Thioacetamide Linkage: This can be achieved by reacting naphthalene-1-amine with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N-(naphthalen-1-yl)-2-chloroacetamide.
Thioether Formation: The N-(naphthalen-1-yl)-2-chloroacetamide is then reacted with 1-propyl-1H-indole-3-thiol in the presence of a base like potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine and thiol.
Substitution: The naphthalene and indole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amine and thiol.
Substitution: Various substituted naphthalene and indole derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-(naphthalen-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide is characterized by its unique structure, which combines naphthalene and indole moieties. The molecular formula is , indicating the presence of nitrogen, sulfur, and oxygen atoms, which contribute to its biological activities. The compound's structural complexity allows for interactions with various biological targets, making it a candidate for drug development.
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, compounds similar to this compound have shown efficacy against viruses such as HIV and influenza. These compounds interfere with viral replication mechanisms by inhibiting key proteins involved in viral transcription and replication processes. Specifically, derivatives of indole have been reported to inhibit HIV-1 Tat-mediated transcription, suggesting a mechanism that could be exploited in developing antiviral therapies .
Anticancer Activity
The compound also exhibits promising anticancer properties. Research indicates that certain naphthalene and indole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The ability to selectively target cancer cells while sparing normal cells is a critical advantage that enhances the therapeutic index of these compounds .
Case Study 1: Antiviral Efficacy
In a study examining the antiviral effects of related compounds, a derivative structurally similar to this compound was tested against HIV. The compound demonstrated an IC50 value significantly lower than existing antiviral agents, indicating its potential as a more effective treatment option for HIV-positive patients . The study utilized various cell lines to evaluate the compound's efficacy and safety profile.
Case Study 2: Anticancer Mechanisms
Another investigation focused on the anticancer effects of naphthalene-indole derivatives, including this compound. The results showed that these compounds effectively inhibited tumor growth in xenograft models while exhibiting minimal toxicity to normal tissues. Mechanistic studies revealed that these compounds could activate apoptotic pathways and inhibit angiogenesis, further supporting their development as anticancer agents .
Potential Therapeutic Applications
Given its diverse biological activities, this compound has several potential therapeutic applications:
- Antiviral Treatments : As an antiviral agent targeting HIV and possibly other viruses.
- Cancer Therapy : As a chemotherapeutic agent capable of selectively inducing apoptosis in cancer cells.
- Neurological Disorders : Preliminary studies suggest potential neuroprotective effects, warranting further investigation into its role in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioacetamide linkage and the aromatic rings are likely involved in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs are drawn from evidence describing compounds with variations in aromatic substituents, heterocyclic cores, and linkage types (e.g., thioether vs. triazole).
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity: The triazinoindole-thioacetamides (e.g., compounds 23–27 in ) exhibit higher polarity due to their heterocyclic cores but lower lipophilicity compared to the naphthalene-indole target compound. The triazole-linked naphthalene derivatives (e.g., 6b, 6c in ) show distinct electronic profiles (e.g., nitro groups increasing dipole moments) but lack the indole-thioether motif, which may limit cross-reactivity with indole-binding enzymes.
Physicochemical Properties: The target compound’s thioether linkage likely increases metabolic stability compared to oxygen-linked analogs (e.g., ethers or esters). However, its naphthalene-indole bulk may reduce aqueous solubility, a limitation shared with phenoxyphenyl derivatives (e.g., compound 24) . Triazole-containing analogs (e.g., 6b) demonstrate strong hydrogen-bonding capacity (IR: 1676–1682 cm⁻¹ for C=O; NMR: δ 10.79 ppm for NH), which could enhance crystallinity but complicate membrane permeability .
Synthetic Accessibility: The target compound’s synthesis may parallel methods for N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide (), where coupling reactions between acid chlorides and amines are standard. However, introducing the 1-propylindole-thioether moiety requires specialized thiol-alkylation steps, as seen in triazinoindole syntheses .
Biological Activity
N-(naphthalen-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound belongs to a class of substances known for their interaction with cannabinoid receptors, and it has been studied for its effects on various biological systems.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₈H₁₈N₂OS
- Molecular Weight : 306.41 g/mol
- IUPAC Name : N-(naphthalen-1-yl)-2-(1-propylindol-3-thio)acetamide
This compound features a naphthalene ring, an indole moiety, and a thioacetate group, which contribute to its biological activity.
Interaction with Cannabinoid Receptors
Research indicates that compounds similar to this compound often act as agonists at cannabinoid receptors (CB1 and CB2). These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain sensation, mood regulation, and immune response.
Apoptotic Induction
Similar compounds have been reported to induce apoptosis in various cell types. For example, the CB2 receptor agonist JWH-015 was shown to trigger apoptosis in thymocytes and splenocytes through caspase activation . This suggests that this compound may also exert similar effects on immune cells, potentially affecting immune responses.
Study 1: Cannabinoid Receptor Agonism
A study evaluating the effects of synthetic cannabinoids revealed that several compounds with similar structures to this compound acted as potent CB receptor agonists. These compounds were found to modulate neurotransmitter release and exhibit analgesic properties .
Study 2: Antimicrobial Efficacy
In another investigation, various derivatives exhibited strong antibacterial activity. The study focused on the antibacterial efficacy of synthetic cannabinoids against resistant strains of bacteria, highlighting their potential use in treating infections . While direct data on our compound is lacking, the implications are noteworthy.
Comparative Analysis of Similar Compounds
Q & A
Q. What are the common synthetic routes for preparing N-(naphthalen-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide?
The compound can be synthesized via 1,3-dipolar cycloaddition between azide-functionalized intermediates and alkyne derivatives. A typical procedure involves:
- Reacting substituted azides (e.g., 2-azido-N-phenylacetamide derivatives) with alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) in the presence of Cu(OAc)₂ (10 mol%) in a tert-butanol/water (3:1) solvent system at room temperature for 6–8 hours .
- Isolation via ethyl acetate extraction and recrystallization in ethanol. Key characterization methods : IR spectroscopy (C=O stretch at ~1670 cm⁻¹, C–S stretch at ~1250 cm⁻¹) and ¹H/¹³C NMR for verifying regioselectivity and substituent orientation .
Q. How is the structural identity of this compound validated post-synthesis?
A combination of spectroscopic and crystallographic techniques is employed:
- IR and NMR : Confirm functional groups (e.g., acetamide C=O, indole C–S) and aromatic proton environments. For example, ¹H NMR signals for naphthalene protons appear at δ 7.2–8.4 ppm, while indole protons resonate at δ 7.0–7.5 ppm .
- Single-crystal X-ray diffraction : Structures refined using SHELXL (e.g., C–C bond lengths ~1.48 Å, torsion angles for naphthalene-indole orientation) .
Q. What are the standard protocols for purity assessment?
- Thin-layer chromatography (TLC) with hexane/ethyl acetate (8:2) to monitor reaction progress .
- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ calculated within 0.001 Da error) .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data between experimental and computational studies be resolved?
Discrepancies in IR or NMR peaks (e.g., C=O stretch shifts) may arise from solvent effects or conformational flexibility. Mitigation strategies include:
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Challenges include polymorphism and twinning due to bulky substituents. Solutions involve:
- Screening solvent systems (e.g., slow evaporation in DMSO/water mixtures).
- Using SHELXD for structure solution and SHELXL for refinement, with attention to disorder modeling (e.g., propyl chain occupancy) .
Q. How do reaction conditions (e.g., catalyst loading, solvent polarity) impact synthetic yields?
- Catalyst optimization : Reducing Cu(OAc)₂ from 10 mol% to 5 mol% decreases yields by ~15%, as shown in analogous triazole-acetamide syntheses .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve azide-alkyne coupling efficiency compared to non-polar solvents .
Q. What computational methods are suitable for predicting biological activity?
- Molecular docking : Screen against targets like cytochrome P450 or indole-binding enzymes using AutoDock Vina.
- Pharmacophore modeling : Map electron-rich regions (naphthalene/indole rings) for potential interactions with hydrophobic pockets .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR data for similar acetamide derivatives?
- Case study : In N-(2-nitrophenyl)acetamide derivatives, δ 10.79 ppm (NH) in DMSO-d₆ may shift to δ 10.2 ppm in CDCl₃ due to hydrogen bonding .
- Resolution : Standardize solvent systems and temperature (e.g., 25°C) for comparative studies.
Q. Why do crystallographic R factors vary across studies?
- High R factors (e.g., >0.05) may indicate crystal disorder or twinning. SHELXL refinement with TWIN/BASF commands can resolve this .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Analogous Compounds
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst (Cu(OAc)₂) | 10 mol% | 85–90% | |
| Solvent System | tert-Butanol/H₂O (3:1) | 78% | |
| Reaction Time | 6–8 hours | <5% side products |
Q. Table 2. Spectroscopic Benchmarks
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| Acetamide C=O | 1670–1682 | – |
| Indole C–S | 1240–1254 | – |
| Naphthalene protons | – | 7.2–8.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
